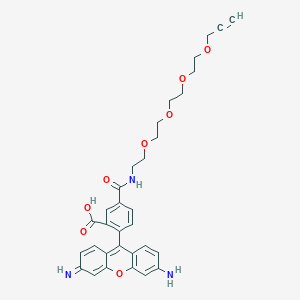

Carboxyrhodamine 110-PEG4-alkyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye . It has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labeled . It is more photostable than any other known green fluorescent dyes including Alexa 488 . The fluorescence of this conjugate is completely insensitive to pH between 4 and 9 .

Synthesis Analysis

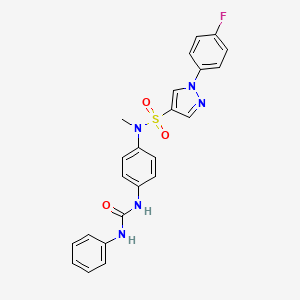

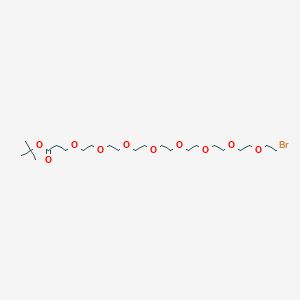

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C32H33N3O8 . It has a molecular weight of 587.62 g/mol .Chemical Reactions Analysis

This compound contains an alkyne group, which enables Click Chemistry .Physical And Chemical Properties Analysis

This compound has an excitation maximum at 501 nm . It is soluble in DMSO, DMF, and MeOH . It is highly stable under both acidic and basic conditions .Wissenschaftliche Forschungsanwendungen

Biomolecule Immobilization : Carboxyrhodamine 110-PEG4-alkyne can be used in the immobilization of carbohydrates and proteins onto solid surfaces. This is achieved through sequential Diels-Alder and azide-alkyne [3 + 2] cycloaddition reactions, utilizing a PEG linker carrying alkyne and cyclodiene terminal groups (Sun et al., 2006).

Synthesis of Rhodamine Isomers : Carboxyrhodamine 110 isomers have been synthesized rapidly using microwave irradiation. This method reduces reaction time and the demand for condensed H2SO4, highlighting an eco-friendly approach (Grang et al., 2010).

Molecular Probe Engineering : Click chemistry has been used to enhance the functionality of rhodamine probes. This involves coupling a dipropargyl rhodamine dye with an azido polyethylene glycol (PEG) to improve water solubility and ion selectivity, enabling its application in detecting biological and environmental samples (Li et al., 2014).

Copper-Catalyzed Cycloaddition : Research on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving different alkynes, including this compound, has shown modest differences in reactivity under bioconjugative conditions (Kislukhin et al., 2013).

Fluorescent Nanoparticle Functionalization : The functionalization of magnetite (Fe3O4) nanoparticles using alkyne-modified catechol-derivatives, including this compound, has been reported. This enables the creation of fluorescent and water-soluble nanoparticles for potential applications in biomedicine and bionanotechnology (Goldmann et al., 2010).

Membrane Permeability Studies : Studies on the permeation properties of charged molecules, including derivatives of rhodamine 110, have contributed to understanding the factors influencing passive membrane permeabilities (Fischer et al., 2007).

Electrofluorochromic Properties : Research into rhodamine derivatives, including those involving this compound, has explored their electrofluorochromic properties, which can be used in the development of versatile probes and sensors (Čížková et al., 2018).

Wirkmechanismus

Target of Action

Carboxyrhodamine 110-PEG4-alkyne is primarily used as a fluorescent dye . It is an excellent green fluorescent rhodamine dye . The primary targets of this compound are the molecules that need to be labeled for imaging purposes .

Mode of Action

The compound works by attaching itself to the target molecule, thereby enabling the visualization of the target under a microscope . The long PEG4 spacer in the compound reduces any steric effect of the dye on the molecule to be labeled .

Biochemical Pathways

This compound does not directly interact with biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific molecules, it allows researchers to track their movements and interactions within cells .

Pharmacokinetics

Its solubility in dmso, dmf, and meoh suggests that it could be well-absorbed in biological systems.

Result of Action

The primary result of this compound’s action is the production of green fluorescence when excited at 501 nm . This allows the labeled molecules to be visualized under a microscope. The compound and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the compound is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, this compound and its derivatives are highly stable under both acidic and basic conditions . This makes it a superior alternative to other green fluorescent dyes .

Safety and Hazards

In case of eye contact with Carboxyrhodamine 110-PEG4-alkyne, it is recommended to flush the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention.

Zukünftige Richtungen

Carboxyrhodamine 110-PEG4-alkyne and its derivatives are superior alternatives to other green fluorescent dyes . They could be used in many confocal laser-scanning microscopes . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labeled .

Eigenschaften

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQJIYQBZLRJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)